molecular formula C12H17PSi B3273062 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane CAS No. 578740-37-1

4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane

Cat. No.: B3273062
CAS No.: 578740-37-1
M. Wt: 220.32 g/mol
InChI Key: OATXEHAYRNVINQ-UHFFFAOYSA-N
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Description

4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms. This compound is notable for its caged, compact trialkylphosphine structure, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or alkoxides; reactions are performed under controlled conditions to ensure selectivity.

Major Products Formed

Scientific Research Applications

4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves its interaction with various molecular targets, primarily through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Phospha-4-silabicyclo[2.2.2]octane: Lacks the phenyl group, resulting in different reactivity and applications.

    4-Phenyl-1-phospha-4-silacyclohexane: Acyclic analog with different steric and electronic properties.

    1-Phospha-4-silabicyclo[2.2.1]heptane: Different ring size, leading to variations in chemical behavior.

Uniqueness

4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is unique due to its caged, compact structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and material science applications, where specific reactivity and stability are required .

Properties

IUPAC Name

4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATXEHAYRNVINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP2CC[Si]1(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849867
Record name 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578740-37-1
Record name 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Reactant of Route 2
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Reactant of Route 3
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Reactant of Route 4
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Reactant of Route 5
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Reactant of Route 6
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane

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